5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid is an organic compound with a complex structure that includes a carboxylic acid group, a chlorine atom, and a hydroxynicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-(4-chloro-3-nitrophenyl)-5-trifluoromethylbenzoic acid with sodium hydroxide, followed by reduction with hydrogen gas and a palladium catalyst. The reaction conditions involve heating the mixture to reflux, cooling, acidifying, and filtering to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce carboxylic acids or other oxidized derivatives.
Scientific Research Applications
5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a substrate for enzyme assays.
Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.
Industry: Used in the synthesis of novel compounds and materials.
Mechanism of Action
The exact mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid is not well understood. it is believed that the compound binds to specific receptor sites on enzymes, inhibiting their activity. This inhibition may be due to the presence of functional groups that interact with the receptor sites in a specific manner.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid
- 3-(3-Carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid
- 3-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid
Uniqueness
5-(3-Carboxy-4-chlorophenyl)-2-hydroxynicotinic acid is unique due to its combination of a carboxylic acid group, a chlorine atom, and a hydroxynicotinic acid moiety. This unique structure allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-(3-carboxy-4-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-10-2-1-6(3-8(10)12(17)18)7-4-9(13(19)20)11(16)15-5-7/h1-5H,(H,15,16)(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIGEGFBRCKCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C(=C2)C(=O)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688215 |
Source
|
Record name | 5-(3-Carboxy-4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-64-5 |
Source
|
Record name | 5-(3-Carboxy-4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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